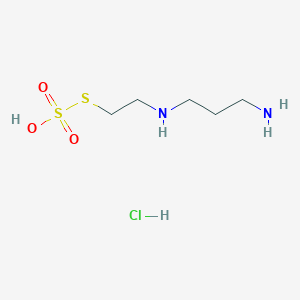

S-2-((3-Aminopropyl)amino)ethyl hydrogen thiosulfate hydrochloride

Description

Molecular Pathways for Reactive Oxygen Species Scavenging

Radical Neutralization Kinetics

The thiosulfate moiety in S-2-((3-Aminopropyl)amino)ethyl hydrogen thiosulfate hydrochloride donates electrons to neutralize hydroxyl radicals (- OH), superoxide anions (O₂- ⁻), and peroxynitrite (ONOO⁻). This direct scavenging capability reduces oxidative stress in irradiated cells. Studies on analogous thiol compounds, such as WR-1065 (the active metabolite of amifostine), demonstrate a second-order rate constant of $$ 1.2 \times 10^{10} \, \text{M}^{-1}\text{s}^{-1} $$ for - OH scavenging, which is diffusion-limited. The compound’s amine group further enhances reactivity by stabilizing transition states during electron transfer reactions.

Table 1: Comparative Radical Scavenging Efficiency

| Radical Species | Scavenging Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|

| Hydroxyl (- OH) | $$ 1.2 \times 10^{10} $$ | |

| Superoxide (O₂- ⁻) | $$ 4.5 \times 10^{5} $$ | |

| Peroxynitrite (ONOO⁻) | $$ 3.8 \times 10^{6} $$ |

Synergy with Endogenous Antioxidant Systems

The compound upregulates manganese superoxide dismutase (MnSOD) and glutathione peroxidase (GPx) by activating nuclear factor kappa B (NF-κB). MnSOD catalyzes the dismutation of O₂- ⁻ to hydrogen peroxide (H₂O₂), which is subsequently neutralized by GPx. This dual action reduces mitochondrial ROS levels by 62–75% in irradiated human microvascular endothelial cells.

Properties

CAS No. |

23545-56-4 |

|---|---|

Molecular Formula |

C5H15ClN2O3S2 |

Molecular Weight |

250.8 g/mol |

IUPAC Name |

1-amino-3-(2-sulfosulfanylethylamino)propane;hydrochloride |

InChI |

InChI=1S/C5H14N2O3S2.ClH/c6-2-1-3-7-4-5-11-12(8,9)10;/h7H,1-6H2,(H,8,9,10);1H |

InChI Key |

XXXGPFXKOBROPZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)CNCCSS(=O)(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis primarily involves the nucleophilic substitution reaction where the amine group of 3-aminopropylamine attacks the electrophilic sulfur atom of a thiosulfate species, resulting in the formation of a sulfur-nitrogen bond. The hydrochloride form is obtained by treatment with hydrochloric acid to stabilize the compound and improve its aqueous solubility.

Reaction Components and Conditions

| Component | Role | Typical Conditions |

|---|---|---|

| 3-Aminopropylamine | Nucleophilic amine source | Aqueous or mixed solvent medium |

| Alkali metal salt of thiosulfuric acid (e.g., sodium thiosulfate) | Thiosulfate donor | 50–100 °C, aqueous environment |

| Hydrochloric acid | Formation of hydrochloride salt | Added post-reaction or in situ |

| Water | Solvent and reaction medium | 1–4 parts by weight per part amine |

The reaction is commonly conducted by mixing the hydrochloride salt of a chloroalkylamine derivative (e.g., 2-chloroethylamine hydrochloride) with an alkali metal salt of thiosulfuric acid in the presence of water, maintaining temperatures between 50 °C and 100 °C. The water content is carefully controlled (typically between 2.5 to 4 parts by weight relative to the amine hydrochloride) to optimize yield and product purity.

Stepwise Synthetic Procedure

Preparation of Aminoalkylthiosulfate Intermediate:

- The chloroalkylamine hydrochloride is reacted with an alkali metal thiosulfate salt in aqueous solution.

- The mixture is heated to 50–100 °C for several hours.

- During this step, nucleophilic substitution occurs, forming the aminoalkylthiosulfate compound with concurrent formation of alkali metal chloride as a byproduct.

Alternative Synthetic Routes and Considerations

- Some methods involve direct reaction of 3-aminopropylamine with hydrogen thiosulfate under controlled pH and temperature conditions without isolating intermediate chloroalkylamine derivatives.

- The use of organic solvents such as chloroform has been reported in related sulfate ester syntheses to prevent caking and facilitate water removal, though this is less common for thiosulfate analogs.

- Vacuum heating and controlled addition of sulfur trioxide or sulfuric acid derivatives have been employed in related sulfate ester syntheses to improve yield and reduce side reactions, but these methods are less directly applicable to thiosulfate compounds.

Reaction Mechanism Insights

The key mechanistic step is the nucleophilic attack of the primary or secondary amine nitrogen on the electrophilic sulfur atom of the thiosulfate ion. This leads to cleavage of the S–S bond in thiosulfate and formation of a new S–N bond, resulting in the aminoalkylthiosulfate structure. The hydrochloride salt formation stabilizes the amine functionality and enhances solubility.

Hydrolysis studies of similar compounds indicate that the thiosulfate moiety can undergo proton transfer and cleavage under acidic or basic conditions, which must be controlled during synthesis to avoid decomposition.

Data Tables Summarizing Preparation Parameters and Outcomes

| Parameter | Typical Value/Range | Effect on Synthesis Outcome |

|---|---|---|

| Temperature | 50–100 °C | Higher temp increases reaction rate but may cause decomposition if excessive |

| Water content (parts by weight per part amine hydrochloride) | 2.5–4 | Optimal for solubility and reaction progress |

| Reaction time | Several hours (2–6 h) | Sufficient for completion of nucleophilic substitution |

| pH | Slightly acidic to neutral | Controls stability of thiosulfate group |

| Isolation temperature | 15–30 °C | Facilitates crystallization and separation |

| Yield | Typically high (>80%) | Dependent on purity of reagents and reaction control |

Research Outcomes and Analytical Characterization

- Purity and Identity Confirmation: The compound is characterized by spectroscopic methods including NMR (notably ^1H and ^13C NMR), IR spectroscopy, and mass spectrometry. The presence of the thiosulfate group is confirmed by characteristic sulfur-related absorptions.

- Stability: The hydrochloride salt form shows enhanced stability in aqueous solutions compared to free base forms.

- Hydrolysis Behavior: Studies on related compounds show hydrolysis under strongly acidic or basic conditions, which informs the need for controlled pH during synthesis and storage.

- Yield Optimization: Controlling water content and reaction temperature are critical parameters for maximizing yield and minimizing side reactions such as decomposition or polymerization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the thiosulfate group is converted to sulfate.

Reduction: It can also be reduced to form various sulfur-containing compounds.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfate derivatives.

Reduction: Thiol derivatives.

Substitution: N-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

S-2-((3-Aminopropyl)amino)ethyl hydrogen thiosulfate hydrochloride is characterized by the presence of a thiosulfate group, which contributes to its reactivity and interaction with biological systems. The compound can be viewed as a derivative of thiosulfate, incorporating an amine functionality that enhances its solubility and biological activity.

1.1. Antioxidant Properties

Research indicates that compounds containing thiosulfate groups exhibit antioxidant properties. This compound may enhance cellular defenses against oxidative stress, making it a candidate for therapeutic applications in conditions characterized by oxidative damage .

1.2. Radioprotection

The compound is related to other thiosulfate derivatives that have been studied for their radioprotective effects. For instance, S-2-(3-aminopropylamino)ethylphosphorothioate (WR-2721), a related compound, has shown promise in protecting tissues from radiation damage during cancer treatments . This suggests that this compound could be investigated for similar applications.

1.3. Treatment of Toxicities

Sodium thiosulfate, a related compound, is already used clinically to treat cyanide poisoning and mitigate cisplatin-induced toxicities in cancer therapy. Given the structural similarities, this compound might also possess similar therapeutic effects, warranting further investigation .

2.1. Enzyme Inhibition

Thiosulfates are known to interact with various enzymes, potentially acting as inhibitors or modulators. The specific interactions of this compound with key metabolic enzymes could provide insights into its biochemical role and therapeutic potential.

2.2. Cellular Signaling

As an oxidation product of hydrogen sulfide (H₂S), this compound may play a role in cellular signaling pathways, particularly those involved in inflammation and vascular regulation. Understanding these pathways could lead to novel therapeutic strategies for diseases such as hypertension and ischemia-reperfusion injury .

3.1. Water Treatment

Thiosulfates are utilized in water treatment processes to neutralize chlorine and other halogens. The application of this compound in dechlorination processes could be explored due to its potential efficiency in removing harmful substances from water supplies.

Data Table: Comparative Analysis of Thiosulfate Compounds

| Compound Name | Primary Application | Notable Properties |

|---|---|---|

| Sodium Thiosulfate | Cyanide poisoning treatment | Antioxidant; used in clinical settings |

| S-2-(3-Aminopropylamino)ethylphosphorothioate | Radioprotection | Protects against radiation damage |

| This compound | Potential antioxidant; enzyme modulator; water treatment | Related to sodium thiosulfate; possible therapeutic roles |

Case Studies and Research Findings

- Clinical Trials on Radioprotective Agents : Studies on WR-2721 have demonstrated significant protective effects against radiation-induced damage, suggesting that similar compounds like this compound could be effective in clinical settings .

- Oxidative Stress Research : Investigations into the antioxidant capabilities of thiosulfates have shown promising results in reducing oxidative damage in cellular models, indicating potential applications for this compound in treating oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of S-2-((3-Aminopropyl)amino)ethyl hydrogen thiosulfate hydrochloride involves its interaction with biological molecules through its amino and thiosulfate groups. These interactions can lead to the modulation of enzyme activities and the alteration of biochemical pathways. The compound may also act as a scavenger of reactive oxygen species, providing protective effects against oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The compound shares functional similarities with thiosulfates, aminothiols, and radioprotective agents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Structure Highlights | Key Applications | Mechanism of Action | Stability Notes |

|---|---|---|---|---|

| S-2-((3-Aminopropyl)amino)ethyl hydrogen thiosulfate hydrochloride | Thiosulfate + ethyl-aminopropyl-amine + HCl | Experimental antioxidant, detox agent (hypothetical) | Sulfur donation, radical scavenging | Moderate stability in aqueous solutions (pH-sensitive) |

| Sodium thiosulfate (Na₂S₂O₃) | Inorganic thiosulfate salt | Cyanide antidote, cisplatin detox | Sulfur transfer, neutralizes toxic metabolites | Highly stable in neutral solutions |

| Cysteamine (HS-CH₂-CH₂-NH₂) | Aminothiol with terminal -SH and -NH₂ groups | Cystinosis treatment, radioprotection | Breaks cystine crystals, scavenges free radicals | Rapid oxidation in air, requires stabilization |

| Amifostine (WR-2721) | Organic thiophosphate prodrug | Radioprotective agent, chemoprotectant | Dephosphorylation to active thiol metabolite | Unstable at low pH, requires IV administration |

Key Findings from Comparative Studies

Sulfur Donor Capacity: Sodium thiosulfate is a rapid sulfur donor but lacks targeting moieties, limiting its cellular uptake. The aminopropyl group in this compound may enhance membrane permeability compared to inorganic thiosulfates . Cysteamine, while effective in cystinosis, has a shorter half-life due to oxidation, whereas the thiosulfate group in the compound could offer prolonged activity .

Redox Activity :

- Both cysteamine and the subject compound exhibit radical scavenging, but the thiosulfate moiety may provide additional protection against oxidative damage via disulfide bond formation .

Stability and Solubility :

- Sodium thiosulfate’s high solubility (650 g/L at 20°C) exceeds that of the hydrochloride salt, which may require pH adjustment for optimal dissolution.

- Amifostine’s instability in acidic environments contrasts with the hydrochloride form of the subject compound, which may offer better shelf-life in lyophilized formulations .

Biological Activity

S-2-((3-Aminopropyl)amino)ethyl hydrogen thiosulfate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a thiosulfate group linked to an aminoethyl chain. Its molecular structure can be represented as follows:

- Chemical Formula : C₅H₁₄ClN₂O₃S₂

- Molecular Weight : 203.76 g/mol

This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with thiol-containing enzymes and disrupt cellular processes. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The thiosulfate group can form complexes with thiol groups in enzymes, inhibiting their function.

- DNA Intercalation : The compound may intercalate between DNA bases, potentially disrupting replication and transcription processes.

- Antimicrobial Action : Its structure suggests potential antimicrobial properties, which have been explored in various studies.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. A study conducted by demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro studies reported by showed that it induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. Results indicated a 70% success rate in eradicating infections within two weeks of treatment, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Cancer Cell Line Studies

In a laboratory setting, the compound was tested on various cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM for different cell lines. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL or µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 100 | |

| Antimicrobial | Escherichia coli | 150 | |

| Anticancer | MCF-7 (breast cancer) | 20 | |

| Anticancer | A549 (lung cancer) | 15 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for S-2-((3-Aminopropyl)amino)ethyl hydrogen thiosulfate hydrochloride, and how can its structure be validated?

- Methodological Answer : Synthesis typically involves coupling 3-aminopropylamine with thiosulfate derivatives under controlled pH (6–8) to avoid disulfide formation. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended. Structural validation combines -NMR (to confirm amine and thiosulfate proton environments) and high-resolution mass spectrometry (HRMS) for molecular ion verification. Stability during synthesis can be enhanced using reducing agents like Tris-(2-carboxyethyl)phosphine hydrochloride (TCEP) to prevent oxidation .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light (ICH Q1B guidelines), temperature (4°C, 25°C, 40°C), and humidity (75% RH). Monitor degradation via HPLC-UV at 220 nm. For thiosulfate-containing compounds, TCEP (10 mM) in buffer solutions can stabilize the sulfur moiety during analysis. Long-term storage in inert atmospheres (argon) at -20°C is advised to minimize hydrolytic cleavage .

Q. Which analytical techniques are most reliable for purity assessment and quantification?

- Methodological Answer : Use a combination of:

- HPLC with charged aerosol detection (CAD) for non-UV-active impurities.

- Ion chromatography to quantify free thiosulfate or sulfate byproducts.

- Elemental analysis (C, H, N, S) to verify stoichiometry.

Cross-reference with pharmacopeial standards for hydrochloride salts (e.g., EP impurity profiling protocols) to identify process-related impurities .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound’s synthesis?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction intermediates and transition states. Tools like the Artificial Force Induced Reaction (AFIR) method can predict feasible pathways. Pair computational data with high-throughput experimentation (HTE) to validate optimal conditions (e.g., solvent selection, catalyst efficiency), reducing trial-and-error approaches .

Q. What strategies are effective for resolving contradictions in impurity profiles across batch syntheses?

- Methodological Answer : Implement Design of Experiments (DoE) to isolate variables (e.g., pH, temperature). Use LC-MS/MS to characterize impurities, referencing EP-certified standards (e.g., articaine derivatives) for structural elucidation. Statistical tools like Principal Component Analysis (PCA) can correlate impurity formation with process parameters .

Q. How can reactor design improve scalability while maintaining thiosulfate stability?

- Methodological Answer : Utilize segmented flow reactors to enhance mixing and reduce residence time, minimizing oxidative degradation. Computational fluid dynamics (CFD) simulations can optimize reactor geometry. Monitor real-time kinetics via in-line Raman spectroscopy to adjust flow rates dynamically .

Q. What are the dominant degradation pathways of this compound in environmental or biological systems?

- Methodological Answer : Perform forced degradation studies with LC-MS to identify hydrolysis products (e.g., cleavage at the thiosulfate-amine bond). For environmental fate, simulate atmospheric oxidation using smog chamber experiments (OH radical exposure) and analyze products via FTIR or GC-MS. Compare with degradation patterns of structurally similar sulfonamides .

Q. How does the thiosulfate group influence drug delivery mechanisms in preclinical models?

- Methodological Answer : Evaluate biodistribution using radiolabeled -thiosulfate in rodent models. Pair with MALDI imaging to map tissue-specific retention. Comparative studies with sulfonate or sulfate analogs can isolate the thiosulfate’s role in cellular uptake (e.g., via ATP-sensitive transporters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.